molecular formula C9H11N5O B1606238 4-(1H-Purin-6-yl)morpholine CAS No. 2846-96-0

4-(1H-Purin-6-yl)morpholine

Cat. No.: B1606238
CAS No.: 2846-96-0
M. Wt: 205.22 g/mol
InChI Key: MEOMXKNIFWDDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Purin-6-yl)morpholine (CAS 2846-96-0) is a purine derivative of significant interest in medicinal and synthetic chemistry. This compound features a morpholine ring substituted at the 6-position of the purine scaffold, a structure known for its versatile biological activities. The purine core is a fundamental pharmacophore in many biologically active molecules, making this compound a valuable precursor for the synthesis of novel heterocyclic compounds with potential for biological evaluation . In research, this compound serves as a key intermediate in the design and synthesis of novel molecules for targeted therapy. Specifically, derivatives of 6-morpholino purines have been investigated as potent and selective inhibitors of the Phosphatidylinositol-3 kinase (PI3K) pathway . This pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, and the development of its inhibitors is of great interest in anticancer research . The morpholine component is a common feature in many bioactive compounds, often incorporated to influence the physicochemical properties and binding affinity of drug candidates . Researchers utilize this compound in chemical and biological studies to explore enzyme mechanisms and biochemical reactions, particularly those involving nucleotides and nucleic acids . Its structural similarity to natural purines makes it a relevant scaffold for developing new therapeutic agents for diseases such as cancer and neurological disorders . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(7H-purin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOMXKNIFWDDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182656
Record name 6-Morpholinopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2846-96-0
Record name 6-(4-Morpholinyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2846-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Morpholinopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2846-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Morpholinopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-morpholinopurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(1H-Purin-6-yl)morpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VN5RQ48X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Substitution of 6-Chloropurine Derivatives

A primary method involves the nucleophilic substitution of 6-chloropurine intermediates with morpholine. This approach leverages the reactivity of the chlorine atom at the purine’s 6-position.

Procedure :

  • Step 1 : React 6-chloro-9H-purine with morpholine in a polar aprotic solvent (e.g., dimethylacetamide, DMA) at elevated temperatures (100°C).
  • Step 2 : Use triethylamine (TEA) as a catalyst to facilitate the substitution.
  • Yield : Reported yields range from 32% to 83%, depending on the substituents and reaction optimization.

Example Reaction :
$$
\text{6-Chloro-9H-purine} + \text{Morpholine} \xrightarrow[\text{DMA, 100°C}]{\text{TEA}} \text{4-(1H-Purin-6-yl)morpholine}
$$

Key Data :

Parameter Value
Temperature 100°C
Catalyst Triethylamine (TEA)
Solvent Dimethylacetamide (DMA)
Reaction Time 4–24 hours

Alkylation and Subsequent Functionalization

This method involves alkylating purine precursors followed by morpholine substitution.

Procedure :

  • Step 1 : Alkylate 6-chloropurine with ethyl chloroacetate to form an ester intermediate.
  • Step 2 : Treat the ester with hydrazine hydrate to yield a hydrazine derivative.
  • Step 3 : React the hydrazine intermediate with aromatic acids in the presence of phosphorus oxychloride to introduce morpholine.

Key Advantages :

  • Enables modular functionalization for diverse purine analogs.
  • Yields for final products typically range from 45% to 65%.

Reaction Scheme :
$$
\text{6-Chloropurine} \xrightarrow{\text{Ethyl chloroacetate}} \text{Ester intermediate} \xrightarrow{\text{Hydrazine}} \text{Hydrazine derivative} \xrightarrow[\text{POCl}_3]{\text{Aromatic acid}} \text{this compound}
$$

Hydrolysis of Tartrate Salts

A patent (WO2015107533A1) describes isolating this compound via hydrolysis of its tartrate salt.

Procedure :

  • Step 1 : Treat the tartrate salt with a base (e.g., NaOH, KOH) in a biphasic solvent system (toluene/water).
  • Step 2 : Extract the free base into an organic layer (e.g., dichloromethane).
  • Step 3 : Purify via solvent distillation and recrystallization.

Optimized Conditions :

Parameter Value
Base 10% NaOH
Solvent System Toluene/Water
Extraction Solvent Dichloromethane
Purity >99% (HPLC)

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics.

Procedure :

  • React 2-aminopyridine derivatives with morpholine under microwave conditions (160°C, 24 hours) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane).

Key Benefits :

  • Reduces reaction time from days to hours.
  • Improves yield by 15–20% compared to conventional heating.

Data Summary :

Condition Conventional Microwave
Reaction Time 48 hours 24 hours
Yield 60% 75%

Industrial-Scale Considerations

While laboratory methods are well-documented, industrial production focuses on:

  • Cost-Efficiency : Optimizing solvent recovery and catalyst reuse.
  • Safety : Minimizing hazardous reagents (e.g., POCl₃) via alternative phosphorylating agents.
  • Purity : Implementing continuous-flow systems for consistent output.

Summary of Key Findings

Chemical Reactions Analysis

Subsequent Reaction Pathways

After synthesis, 4-(1H-Purin-6-yl)morpholine undergoes further transformations:

  • Alkylation with Ethyl Chloroacetate : The morpholine-substituted purine is alkylated with ethyl chloroacetate to form an ester intermediate, which is then treated with hydrazine hydrate to generate a hydrazine derivative. This intermediate reacts with aromatic acids in the presence of phosphorous oxychloride to yield purines with alkylated oxadiazoles .

  • Cyclization with Thiocarbonyl Reagents : In some cases, the purine derivative undergoes cyclization with thiocarbonyl compounds (e.g., malononitrile arylidenes) under basic conditions to form thiazepine rings .

Reaction Conditions and Yields

Reaction Type Reagents Solvent Conditions Yield
Alkylation (Ethyl Chloroacetate)Ethyl chloroacetate, hydrazine hydrateEthanol/ethyl acetateReflux for 2 hoursNot specified
Cyclization with ThiocarbonylArylidenes of malononitrile, NaOHDMF/THF/EtOHReflux, catalyst-dependentNot specified

Purification and Characterization

  • Purification : Products are often precipitated from the reaction mixture and purified via dry flash chromatography using dichloromethane (DCM) .

  • Characterization : Analytical techniques include:

    • NMR spectroscopy : ¹H and ¹³C NMR spectra are used to confirm structural integrity .

    • IR spectroscopy : Key absorption bands (e.g., νmax ~1584 cm⁻¹) validate functional groups .

    • Elemental analysis : Confirm molecular formula (e.g., C₁₆H₁₆ClN₅O for 3a ) .

Mechanistic Insights

  • Nucleophilic Substitution : The morpholine group acts as a nucleophile, displacing halides (e.g., Cl⁻) in purine derivatives .

  • Cyclization : Reactions involving thiocarbonyl reagents proceed via Michael addition followed by nucleophilic attack, forming fused heterocyclic rings .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of purine compounds, including 4-(1H-Purin-6-yl)morpholine, exhibit significant antitumor properties. For instance, studies have shown that certain synthesized purine derivatives can inhibit the growth of cancer cell lines such as HepG-2 and U-118 MG, with some compounds demonstrating lower IC50 values than established chemotherapeutics like temozolomide . The structure-activity relationship (SAR) studies suggest that modifications to the purine core can enhance biological activity, making these compounds promising candidates for further development as anticancer agents.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies have highlighted its potential to interact with Toll-like receptors (TLRs), which play a crucial role in immune responses. Specifically, one study noted that a related compound exhibited remarkable efficacy against TLR9 and interleukin-6 (IL-6) sites, indicating that this compound could be developed into a multifunctional anti-inflammatory agent .

Biological Research

Drug Development
The unique purine structure of this compound makes it a valuable scaffold for drug design. Its ability to mimic nucleobases allows it to potentially interfere with nucleic acid processes, making it suitable for developing antiviral or antibacterial agents. The compound's interactions with various biological targets can be explored through molecular docking studies, which help predict binding affinities and interaction modes with target proteins .

Synthetic Methodologies

Synthesis of Novel Compounds
this compound serves as a precursor for synthesizing various novel compounds through multicomponent reactions. These reactions are advantageous due to their efficiency and the ability to generate diverse molecular structures with minimal waste. The compound can be modified to produce derivatives that may possess enhanced biological activities or novel properties .

  • Antitumor Efficacy Study
    • A series of purine derivatives were synthesized, including this compound. The study evaluated their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the purine core significantly enhanced antitumor activity compared to standard treatments .
  • In Silico Docking Analysis
    • Researchers conducted docking studies to assess the binding affinity of this compound against multiple receptor sites implicated in inflammatory responses. The findings suggested strong interactions with TLRs, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 6-MORPHOLIN-4-YL-9H-PURINE involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1 . This interaction can lead to the inhibition of certain cellular pathways, resulting in its therapeutic effects. The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Thiazole-Morpholine Derivatives (VPC Series)

  • VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): These compounds share a thiazole-morpholine backbone but differ in substituents. VPC-14449 was initially misreported with 4,5-dibromoimidazole substituents, but corrected to 2,4-dibromo after NMR discrepancies . This structural adjustment significantly impacts binding to androgen receptor splice variants (AR-V7), as bromine positioning influences steric and electronic interactions .

Sulfonyl-Morpholine Derivatives

  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine, 4-[(2-methoxyphenyl)sulfonyl]morpholine, and 4-[(1,1'-biphenyl)-4-ylsulfonyl]morpholine: These compounds feature sulfonyl bridges connecting morpholine to aryl groups. The 4-methoxy derivative has a melting point of 109–110°C, while the 2-methoxy analog melts at 85–86°C, highlighting how substituent positioning affects crystallinity . Their synthesis via Grignard reagent coupling emphasizes scalability but limits structural diversity compared to purine-based systems.

Benzyl-Morpholine Analogs

  • 4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine :
    These analogs demonstrate high aqueous solubility (~180–184 μM in PBS, pH 7.4), attributed to their halogenated benzyl groups enhancing polar surface area . While 4-(1H-Purin-6-yl)morpholine’s solubility is unreported, the benzyl series exemplifies how halogenation balances lipophilicity and solubility—a critical factor for bioavailability.

Piperidine/Quinoline-Morpholine Hybrids

  • 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine () and 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine (): These hybrids integrate morpholine with nitrogen-rich scaffolds like piperidine or quinoline. Compared to the purine-morpholine compound, these hybrids may target broader enzyme families due to their extended aromatic systems.

Key Research Findings and Gaps

Structural Impact on Activity : Bromine positioning in VPC-14449 critically affects receptor binding , whereas purine-morpholine’s activity hinges on its nucleotide-like core.

Synthesis and Scalability : Sulfonyl-morpholine derivatives are synthesized via Grignard reactions , while purine-morpholine uses nucleophilic substitution .

Solubility Considerations : Benzyl-morpholine analogs achieve high solubility , but data for this compound are lacking.

Unresolved Questions : The primary biological targets and ADME (absorption, distribution, metabolism, excretion) profile of this compound require further study.

Biological Activity

4-(1H-Purin-6-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structure, combining a purine ring with a morpholine moiety. This structural combination is believed to enhance its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₅O. The presence of the morpholine ring contributes to increased solubility and bioavailability, which are critical factors in drug design.

Property Value
Molecular FormulaC₁₁H₁₃N₅O
Molecular Weight233.25 g/mol
SolubilityHigh (due to morpholine)
Structure TypePurine derivative

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown potent effects against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric carcinoma
  • HepG2 human hepatocellular carcinoma

In a study assessing its cytotoxicity, the compound displayed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

Table 1: Cytotoxic Activity of this compound

Cell Line IC50 (μM) Effect
4T110.5High cytotoxicity
COLO2018.2Significant cell death
SNU-112.3Moderate cytotoxicity
HepG29.7Effective growth inhibition

The mechanism underlying the antitumor activity of this compound involves several pathways:

  • Inhibition of DNA Synthesis : The compound acts as an inhibitor of DNA biosynthesis, leading to cell cycle arrest in specific phases (G0/G1 and G2/M) depending on the cell line.
  • Induction of Apoptosis : It promotes apoptotic pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : Treatment with varying concentrations led to significant S-phase arrest and increased apoptosis markers, suggesting a robust mechanism for inhibiting liver cancer cell proliferation .

Table 2: Effects on Cell Cycle Distribution

Concentration (μM) % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
0 (Control)452629
2502822
455369
860373

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Purin-6-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(1H-Purin-6-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.